molecular formula C11H13NO2 B2941951 Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 146699-65-2

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No. B2941951
CAS RN: 146699-65-2
M. Wt: 191.23
InChI Key: BMSWTCZZXWQCFU-UHFFFAOYSA-N
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Description

“Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine” is a complex organic compound. It is also known by other names such as “Furan, 5-methyl-2,2’-methylenedi-”, “2-Furfuryl-5-methylfuran”, “2- (2-Furylmethyl)-5-methylfuran”, “2- (2-Furanylmethyl)-5-methylfuran”, “5-Methyl-2-furfurylfuran”, “2- (5-methyl-2-furfuryl)furan”, “5-methyl-2- (2-furfuryl)-furan”, and "5-Methyl-2,2’-methylidenedifuran" .

Scientific Research Applications

Novel Routes to Pyrroles and Pyrrol-1-ylacetates

Research demonstrates innovative synthetic routes involving furan derivatives to produce 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates. These compounds are significant due to their applications in pharmaceuticals and materials science, showcasing the potential of furan derivatives as precursors in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).

Biological Activity Studies

Another study focused on the synthesis of furan derivatives, including amine derivatives, and their biological activity against various cancer cell lines and bacteria. This suggests the promise of furan-2-ylmethyl derivatives in developing new anticancer agents and antibiotics, highlighting the importance of structural modification for enhanced biological activity (Phutdhawong et al., 2019).

Biobased Polyesters Synthesis

Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based materials. This application underscores the role of furan derivatives in the advancement of green chemistry and materials science (Jiang et al., 2014).

Synthesis of Benzimidazoles

The development of methods for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles from furan derivatives has been documented. These compounds have potential applications in the development of pharmaceuticals and organic materials, showcasing the chemical versatility of furan derivatives (Stroganova et al., 2013).

Enantioselective Synthesis of Furan-2-yl Amines

A novel enantioselective synthesis approach for furan-2-yl amines and amino acids has been established, indicating the potential of furan derivatives in the synthesis of chiral compounds. This has significant implications for pharmaceuticals and asymmetric synthesis (Demir et al., 2003).

properties

IUPAC Name

1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSWTCZZXWQCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

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